Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate
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Overview
Description
Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate typically involves the reaction of 5-chloro-2-oxopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or water.
Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Reactions: Products include substituted pyridine derivatives.
Hydrolysis: The major product is 5-chloro-2-oxopyridine-1-acetic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-oxopyridin-1-yl)acetate
- 5-Chloro-2-oxopyridine-1-acetic acid
- Ethyl (6-oxo-1(6H)-pyridazinyl)acetate
Uniqueness
Ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate is unique due to the presence of the chlorine atom at the 5-position of the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(13)6-11-5-7(10)3-4-8(11)12/h3-5H,2,6H2,1H3 |
InChI Key |
HHPPBWONVBGMFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C=CC1=O)Cl |
Origin of Product |
United States |
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